N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide” is an organic compound that contains a benzylamine moiety . Benzylamines are a class of compounds that consist of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry and are precursors in the industrial production of many pharmaceuticals .
Scientific Research Applications
Antimicrobial Activity
Research into fluorobenzamides containing thiazole and thiazolidine frameworks has highlighted promising antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides has led to the identification of compounds with significant activity against various bacterial and fungal strains. These studies underscore the potential of incorporating fluorine atoms and thiazole or thiazolidine rings into benzamides to enhance antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Synthesis and Chemical Properties
The synthesis of fluorinated compounds, including those with benzamide moieties, is a critical area of research due to the unique properties imparted by the fluorine atom. Studies on the synthesis of fluorobenzamides and their derivatives, including those involving thiourea groups, provide valuable insights into the methods and mechanisms that could potentially apply to the synthesis and functionalization of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide. These methods often involve microwave-assisted synthesis, highlighting the role of fluorine in modulating biological activity and chemical reactivity (Saeed, Erben, Abbas, & Flörke, 2010).
Mechanism of Action
Target of action
The compound contains an indole moiety , which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and have been used for treatment by binding with high affinity to multiple receptors .
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives have been found to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Given the wide range of biological activities exhibited by indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c27-21-12-10-20(11-13-21)26(32)28-14-15-30-17-24(22-8-4-5-9-23(22)30)33-18-25(31)29-16-19-6-2-1-3-7-19/h1-13,17H,14-16,18H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRZGDBLYASOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.